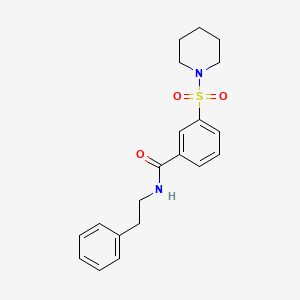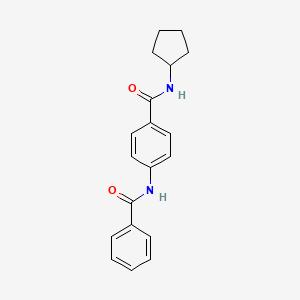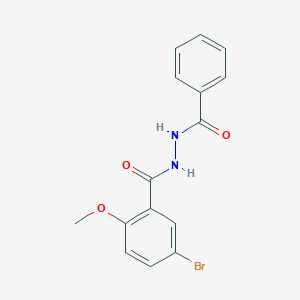![molecular formula C22H19FO4S B3608975 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3608975.png)
2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Vue d'ensemble
Description
2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a compound that belongs to the class of sulfonamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mécanisme D'action
The mechanism of action of 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it is believed to exert its antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. It is also thought to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively investigated. It has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that are involved in the process of programmed cell death. It has also been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity using column chromatography. It also exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for further studies. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, particularly with regards to its antiproliferative activity against cancer cells. Additionally, further studies could be conducted to investigate its potential as a lead compound for the development of new anticancer drugs.
Applications De Recherche Scientifique
The compound 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been studied for its potential applications in medicinal chemistry. It has been shown to possess antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also shown potential as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
(2-fluorophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKYFGOMIQQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3608895.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3608901.png)
![N-(3-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608907.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3608915.png)




![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3608945.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3608958.png)

![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3608967.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3608981.png)